molecular formula C11H16N2O3 B11627812 tert-butyl (2Z)-2-[1-(2-furyl)ethylidene]hydrazinecarboxylate

tert-butyl (2Z)-2-[1-(2-furyl)ethylidene]hydrazinecarboxylate

Cat. No.: B11627812
M. Wt: 224.26 g/mol
InChI Key: HWHKIBIMLPQWAL-WQLSENKSSA-N
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Description

N’-(1Z)-1-(FURAN-2-YL)ETHYLIDENECARBOHYDRAZIDE is a hydrazone derivative that features a furan ring and a tert-butoxy group. Hydrazones are known for their diverse biological properties, including antifungal, antitumor, antituberculosis, and anticonvulsant activities

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(1Z)-1-(FURAN-2-YL)ETHYLIDENECARBOHYDRAZIDE can be synthesized through a one-pot reaction involving the condensation of furan-2-carbaldehyde with tert-butoxycarbohydrazide in methanol. The reaction typically involves heating a mixture of furan-2-carbaldehyde (5 mmol) and tert-butoxycarbohydrazide (5 mmol) in methanol (30 mL) until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for N’-(1Z)-1-(FURAN-2-YL)ETHYLIDENECARBOHYDRAZIDE are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1Z)-1-(FURAN-2-YL)ETHYLIDENECARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and specific reaction conditions (e.g., temperature, solvent).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(1Z)-1-(FURAN-2-YL)ETHYLIDENECARBOHYDRAZIDE involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1Z)-1-(FURAN-2-YL)ETHYLIDENECARBOHYDRAZIDE is unique due to the presence of the tert-butoxy group, which can influence its chemical reactivity and biological properties.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-[(Z)-1-(furan-2-yl)ethylideneamino]carbamate

InChI

InChI=1S/C11H16N2O3/c1-8(9-6-5-7-15-9)12-13-10(14)16-11(2,3)4/h5-7H,1-4H3,(H,13,14)/b12-8-

InChI Key

HWHKIBIMLPQWAL-WQLSENKSSA-N

Isomeric SMILES

C/C(=N/NC(=O)OC(C)(C)C)/C1=CC=CO1

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)C1=CC=CO1

Origin of Product

United States

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